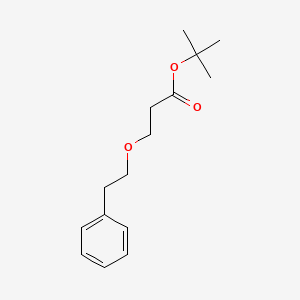

Tert-butyl 3-(2-phenylethoxy)propanoate

Description

Tert-butyl 3-(2-phenylethoxy)propanoate is a tert-butyl ester derivative featuring a propanoate backbone substituted with a 2-phenylethoxy group. This structural configuration combines the steric bulk of the tert-butyl group with the aromatic and ether functionalities of the phenylethoxy moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Applications of this compound likely align with structurally similar tert-butyl esters, which are frequently employed as intermediates in drug development, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

CAS No. |

133803-49-3 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

tert-butyl 3-(2-phenylethoxy)propanoate |

InChI |

InChI=1S/C15H22O3/c1-15(2,3)18-14(16)10-12-17-11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |

InChI Key |

MWESAJVGMSPXHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison Based on Substituent Modifications

| Compound Name | Molecular Formula | Key Structural Features | Reactivity/Solubility | Biological Activity | References |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₂O₃ | Phenylethoxy group, tert-butyl ester | High lipophilicity; resistant to hydrolysis | Potential enzyme inhibition | |

| Tert-butyl 3-(2-cyanoethoxy)propanoate | C₁₅H₂₀N₂O₃ | Cyanoethoxy group | Polar due to cyano group; moderate stability | Enzyme inhibition (e.g., kinases) | |

| Tert-butyl 3-(2-aminoethoxy)propanoate | C₁₁H₂₃NO₄ | Aminoethoxy group | Hydrophilic; forms salts for solubility | Antimicrobial activity | |

| Methyl 3-(4-oxopiperidin-1-yl)propanoate | C₁₀H₁₇NO₃ | Methyl ester, piperidine-oxo group | Less steric hindrance; prone to hydrolysis | Receptor modulation |

Key Findings :

- Lipophilicity: The phenylethoxy group in the target compound enhances membrane permeability compared to polar cyano or amino substituents .

- Stability : Tert-butyl esters universally exhibit greater hydrolytic stability than methyl esters due to steric hindrance .

- Biological Activity: Substituents dictate target specificity; for example, aminoethoxy derivatives show antimicrobial effects, while phenylethoxy analogs may interfere with enzyme-substrate interactions .

Backbone and Stereochemical Modifications

Table 2: Impact of Backbone and Chirality

Key Findings :

- Chirality : Enantiomers like the (R)- and (S)-naphthyl derivatives exhibit divergent biological activities, underscoring the importance of stereochemistry in drug design .

- Solubility: Hydrochloride salt forms (e.g., in aminoethyl derivatives) enhance water solubility, critical for in vivo applications .

Functional Group Replacements

Table 3: Carbamate vs. Ester Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.